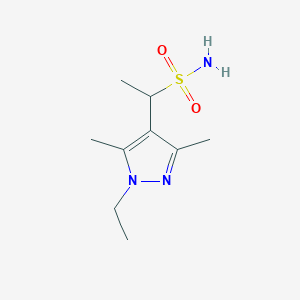
Mosisasin Impurity H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mosisasin Impurity H is a chemical compound that is often encountered as a byproduct in the synthesis of Mosisasin, a pharmaceutical agent. Impurities like this compound are crucial to identify and characterize because they can affect the purity, efficacy, and safety of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mosisasin Impurity H typically involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes:
Initial Formation: The initial step often involves the reaction of a primary organic compound with a reagent that introduces a functional group.
Intermediate Formation: The intermediate compound undergoes further reactions, such as oxidation or reduction, to form more complex structures.
Final Step: The final step usually involves purification and isolation of this compound from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound is closely monitored to ensure minimal contamination. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate and quantify impurities. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
化学反应分析
Types of Reactions
Mosisasin Impurity H can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
科学研究应用
Mosisasin Impurity H has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Mosisasin.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on the efficacy and safety of pharmaceutical formulations.
Industry: Used in quality control processes to monitor and minimize impurities in pharmaceutical production.
作用机制
The mechanism of action of Mosisasin Impurity H involves its interaction with various molecular targets. These interactions can affect the stability and activity of the primary pharmaceutical compound, Mosisasin. The exact pathways and molecular targets can vary, but they often involve binding to enzymes or receptors that are crucial for the drug’s activity.
相似化合物的比较
Mosisasin Impurity H can be compared with other similar impurities found in pharmaceutical compounds. Some similar compounds include:
Losartan EP Impurity M: Another impurity found in the synthesis of Losartan, a pharmaceutical agent.
Losartan EP Impurity B: Similar to this compound, this compound is also monitored for its effects on the purity and efficacy of Losartan.
Uniqueness
What sets this compound apart is its specific structure and the unique reactions it undergoes. This uniqueness can affect the overall stability and efficacy of the pharmaceutical product, making it crucial to monitor and control its levels during production.
属性
IUPAC Name |
ethyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGKPGVVKFWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
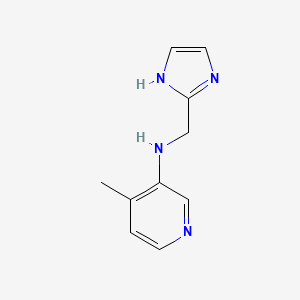
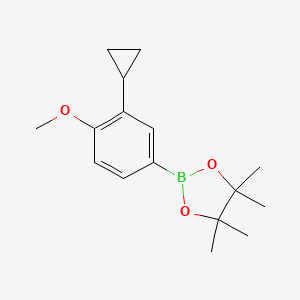
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)

![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
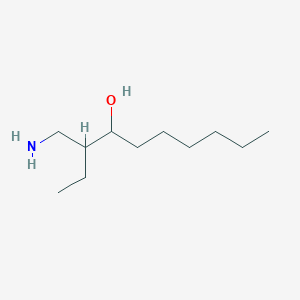
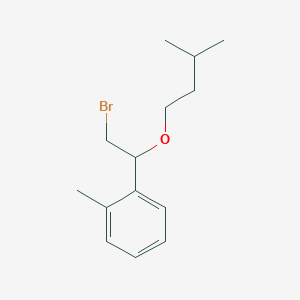
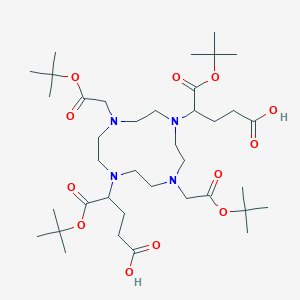
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
